Methyl 2-(azetidin-3-yl)benzoate
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Overview
Description
Methyl 2-(azetidin-3-yl)benzoate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by esterification. One common method involves the cyclization of a suitable precursor, such as a 3-aminopropanol derivative, under basic conditions to form the azetidine ring. This is followed by esterification with methyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(azetidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The azetidine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-yl)benzoate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-yl)benzoate: Contains a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness
Methyl 2-(azetidin-3-yl)benzoate is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The ring strain in azetidines makes them more reactive compared to larger ring systems, which can be advantageous in certain chemical reactions and biological interactions .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
LSLWQUUSVMDROR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
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